![molecular formula C17H12N2O4 B1524371 2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid CAS No. 1255147-41-1](/img/structure/B1524371.png)

2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid

Übersicht

Beschreibung

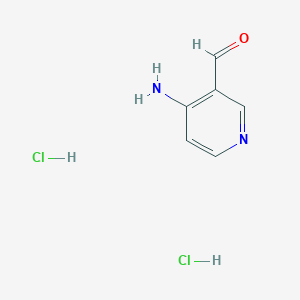

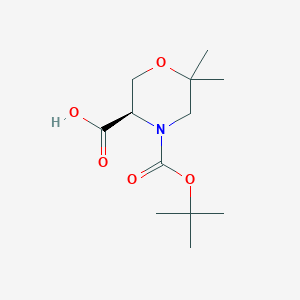

“2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid” is a compound with the molecular formula C17H12N2O4 . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

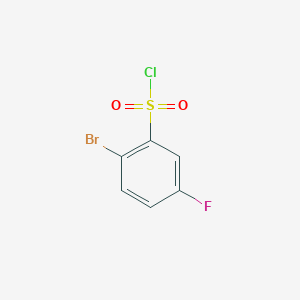

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .

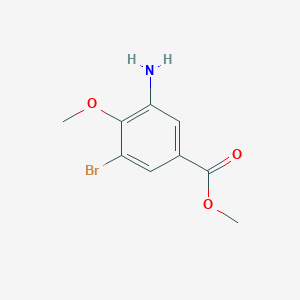

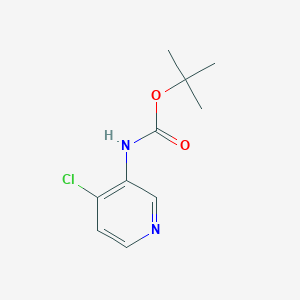

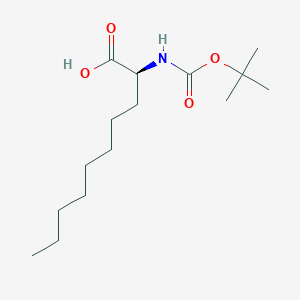

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a carboxylic acid group and an aminocarbonyl group .

Chemical Reactions Analysis

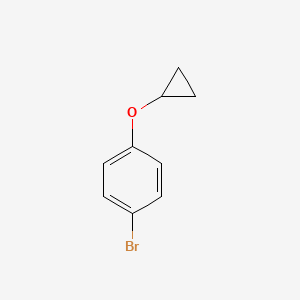

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Thermal Stability

2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid derivatives exhibit significant photophysical properties, such as dual emissions and large Stokes shifts, under varying solvent polarities. These derivatives, characterized by their excited-state intramolecular proton transfer (ESIPT) emissions, demonstrate the influence of solvent polarity on their emission properties, comparable to structurally analogous ESIPT quinolines. Moreover, these compounds show good thermal stability up to 300°C, making them potentially useful in applications requiring stable photophysical behavior under different environmental conditions (Padalkar & Sekar, 2014).

Spectroscopic Probes for Metal Ions

Compounds related to this compound, such as indo-1 and quin-2, have been characterized as sensitive spectral indicators for Zn2+ ions. These compounds' ability to form complexes with Zn2+ ions and their spectroscopic properties, including UV difference spectra and apparent affinity constants, make them useful as spectroscopic probes for studying Zn2+ interactions with proteins, contributing to our understanding of metal ion biochemistry and its implications in various biological processes (Jefferson, Hunt, & Ginsburg, 1990).

Antioxidant and Antibacterial Studies

Phenolic esters and amides derived from this compound analogs have demonstrated significant in vitro antioxidant and antibacterial activities. These derivatives, synthesized through various chemical reactions, have shown the ability to chelate Fe+2 ions and scavenge DPPH free radicals effectively. Furthermore, some compounds exhibited antibacterial potency comparable to standard antibiotics against specific bacterial strains, indicating their potential as lead compounds for developing new antibacterial agents (Shankerrao, Bodke, & Mety, 2013).

Wirkmechanismus

Target of Action

Quinoline derivatives are known to have diverse biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties .

Mode of Action

Many quinoline derivatives exert their effects by interacting with dna or inhibiting key enzymes in the target organisms .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Quinoline derivatives often interfere with dna synthesis or enzyme activity, disrupting the normal functioning of cells .

Result of Action

Quinoline derivatives often lead to cell death in target organisms due to their interference with critical cellular processes .

Eigenschaften

IUPAC Name |

2-(4-carbamoylphenoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c18-16(20)10-5-7-11(8-6-10)23-15-9-13(17(21)22)12-3-1-2-4-14(12)19-15/h1-9H,(H2,18,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIPSBGLAJUGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=C(C=C3)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

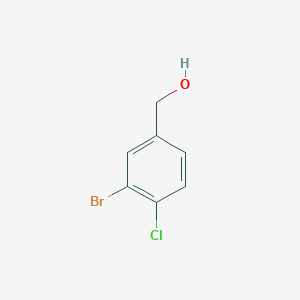

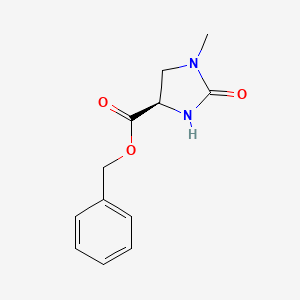

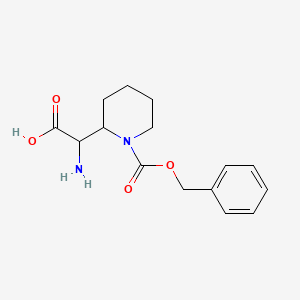

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.